molecular formula C27H29N3O2S2 B11525615 N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-4-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B11525615
M. Wt: 491.7 g/mol
InChI Key: DZQABOBRNTXZQB-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-[(2Z)-3-(2-PHENYLETHYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE: is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-4-[(2Z)-3-(2-PHENYLETHYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via a nucleophilic substitution reaction, where a phenylamine reacts with the thiazole intermediate.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the thiazole-sulfonamide intermediate with diethylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s sulfonamide group is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological processes involving sulfonamide interactions.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[(2Z)-3-(2-PHENYLETHYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole ring and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N,N-DIMETHYL-4-[(2Z)-3-(2-PHENYLETHYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE
  • N,N-DIETHYL-4-[(2Z)-3-ETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE

Uniqueness: The unique combination of the thiazole ring, sulfonamide group, and phenyl groups in N,N-DIETHYL-4-[(2Z)-3-(2-PHENYLETHYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific arrangement of its functional groups.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

N,N-diethyl-4-[3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C27H29N3O2S2/c1-3-29(4-2)34(31,32)25-17-15-23(16-18-25)26-21-33-27(28-24-13-9-6-10-14-24)30(26)20-19-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3

InChI Key

DZQABOBRNTXZQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4

Origin of Product

United States

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